3'-Fluoro-5'-(trifluoromethyl)acetophenone

Descripción

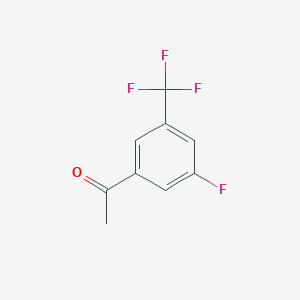

3'-Fluoro-5'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol . Its structure features a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the acetophenone backbone. This compound is characterized by strong electron-withdrawing substituents, which enhance the electrophilicity of the carbonyl group, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Propiedades

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIYAWLPLVWTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372119 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202664-54-8 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoro-5'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with fluorinating agents and trifluoromethylating reagents under controlled conditions . The reaction is usually catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: In industrial settings, the production of 3’-Fluoro-5’-(trifluoromethyl)acetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Fluoro-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3’-Fluoro-5’-(trifluoromethyl)acetophenone is used as a building block in the synthesis of various fluorinated organic compounds. Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .

Mecanismo De Acción

The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities or receptor binding, leading to various biological effects .

Comparación Con Compuestos Similares

Key Properties :

- CAS Number : Discrepancies exist across sources, with CAS 137218-25-8 and 202664-54-8 reported, likely due to isomerism or registration variations.

- Density : ~1.449 g/cm³ (experimental) .

- Synthetic Applications : Used in asymmetric bioreduction (e.g., to chiral alcohols) and as a precursor for heterocyclic compounds .

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and reactivity differences between 3'-fluoro-5'-(trifluoromethyl)acetophenone and related compounds.

Table 1: Comparative Data for Fluorinated Acetophenones

Structural and Electronic Effects

Substituent Position :

- 3'-Fluoro vs. 2'-Fluoro : The 3'-fluoro isomer (target compound) exhibits distinct electronic effects compared to 2'-fluoro derivatives. The meta-fluorine (3'-position) reduces steric hindrance, enhancing accessibility for nucleophilic attacks on the carbonyl group .

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) : The -CF₃ group is less electron-withdrawing than -OCF₃, leading to a lower boiling point (185°C for -OCF₃ vs. N/A for -CF₃) and reduced polarity .

Halogen Substitution (F vs.

Challenges and Limitations

- Synthetic Complexity : Introducing multiple fluorine atoms requires specialized fluorination techniques, increasing production costs .

- Data Discrepancies : Conflicting CAS numbers and incomplete physical data (e.g., melting points) highlight the need for standardized reporting in fluorochemical research .

Actividad Biológica

3'-Fluoro-5'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone that has garnered attention for its significant biological activity, particularly in the modulation of immune responses and cellular processes. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

This compound exhibits unique biochemical properties due to its trifluoromethyl and fluorine substituents. These properties enhance its lipophilicity and influence its interaction with biological molecules.

- Chemical Structure : The compound's structure can be represented as , with the following key features:

- A fluorine atom at the 3' position.

- A trifluoromethyl group at the 5' position.

Cellular Effects

The compound significantly influences various cellular processes:

- Immune Modulation : It stabilizes endosomal toll-like receptor TRL8, which is crucial for immune response modulation. This stabilization leads to altered signaling pathways that affect gene expression and cellular metabolism.

- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes, modulating their activity through binding interactions. This can lead to changes in metabolic pathways and cellular functions.

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

-

Binding Interactions : The compound's fluorinated structure allows it to form stable interactions with target proteins, influencing their activity. This includes:

- Inhibition of enzymes involved in metabolic processes.

- Modulation of receptor activities related to immune responses.

- Temporal and Dosage Effects : Research indicates that the biological effects vary with dosage and exposure time. Lower doses may enhance immune responses, while higher doses could lead to toxicity, including respiratory and skin irritation.

Research Findings

Recent studies have highlighted the compound's potential applications in drug discovery and development:

- Pharmacological Applications :

- It serves as a building block in synthesizing pharmaceuticals and agrochemicals, enhancing metabolic stability and bioavailability of drug candidates due to its electronic properties.

- Case Studies :

- In laboratory settings, various dosages were tested on animal models, demonstrating both beneficial effects at lower doses and adverse effects at higher concentrations.

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Immune Response Modulation | Stabilizes TRL8, affecting immune signaling pathways |

| Enzyme Inhibition | Acts on specific enzymes, altering metabolic pathways |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

| Stability | Relatively stable under ambient conditions; affected by temperature/pH |

Q & A

Q. What are the optimal synthetic routes for 3'-Fluoro-5'-(trifluoromethyl)acetophenone, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves halogenation of pre-functionalized acetophenone derivatives. Key steps include:

- Friedel-Crafts acylation : Introduce the acetyl group to a fluorinated benzene precursor.

- Electrophilic substitution : Install the trifluoromethyl group using reagents like CF₃Cu or TFAA (trifluoroacetic anhydride) under controlled conditions .

- Halogen exchange : Replace bromine (if present in intermediates) with fluorine via nucleophilic aromatic substitution (NAS), leveraging the electron-withdrawing effects of the trifluoromethyl group to activate the ring .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Critical Parameters :

| Variable | Impact | Optimization Strategy |

|---|---|---|

| Temperature | High temps may degrade CF₃ groups | Maintain ≤80°C during TFAA reactions |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance NAS | Use anhydrous DMF for halogen exchange |

| Catalyst | Lewis acids (e.g., AlCl₃) improve acylation | Optimize stoichiometry (1.2 eq. AlCl₃) |

Q. Which spectroscopic techniques are most effective for characterizing the electronic effects of substituents in this compound?

- Methodological Answer :

- ¹⁹F NMR : Directly probes the electronic environment of fluorine atoms. The 3'-F signal appears downfield (~-110 ppm) due to deshielding by the adjacent trifluoromethyl group. Compare shifts with non-fluorinated analogs to assess electron withdrawal .

- IR Spectroscopy : The carbonyl stretch (C=O) near 1680 cm⁻¹ is sensitive to substituent effects. Trifluoromethyl groups reduce electron density, shifting the peak to higher wavenumbers (~1700 cm⁻¹) .

- X-ray Crystallography : Resolves steric interactions between substituents. For example, the dihedral angle between the acetyl group and the aromatic ring is typically <10°, indicating minimal steric hindrance .

Q. How does the compound’s reactivity in nucleophilic aromatic substitution (NAS) compare to analogs with fewer electron-withdrawing groups?

- Methodological Answer : The trifluoromethyl and fluorine groups activate the ring toward NAS by withdrawing electron density. For example:

- Reactivity Trend : 3'-F-5'-CF₃ > 3'-Br-5'-CF₃ > 3'-H-5'-CF₃ (due to fluorine’s stronger -I effect than bromine) .

- Experimental Validation :

- Perform competitive reactions with NaSH as the nucleophile.

- Monitor reaction rates via LC-MS. The 3'-F-5'-CF₃ derivative reacts ~3× faster than the bromo analog .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst-Promoter Interactions : Use Pd(OAc)₂/XPhos with Cs₂CO₃ (1.5 eq.) to suppress side reactions like protodehalogenation .

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent catalyst deactivation.

- Data Normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for variability in starting material purity .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces. The 4'-position (meta to CF₃, para to F) is most electron-deficient, favoring electrophilic attack .

- Hammett Analysis : Calculate σₚ values for substituents. The CF₃ group (σₚ = 0.54) directs electrophiles to the 4'-position, while fluorine (σₚ = 0.06) has a weaker directing effect .

Q. What challenges arise in enantioselective reductions of the ketone group, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : The bulky CF₃ group impedes catalyst access. Use chiral Noyori-type Ru catalysts with binaphthyl ligands to enhance stereocontrol .

- Solvent Effects : Perform reductions in THF at -20°C to slow reaction kinetics and improve enantiomeric excess (ee >90%) .

- Monitoring : Analyze ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. How does the compound’s steric and electronic profile influence its coordination with transition metals?

- Methodological Answer :

- Electronic Effects : The CF₃ group stabilizes metal complexes via σ-donation, while fluorine engages in weak M···F interactions.

- Case Study : In Pd-catalyzed couplings, the compound forms stable η²-complexes, confirmed by XAS (X-ray absorption spectroscopy) .

- Comparative Data :

| Metal | Binding Energy (eV) | Application |

|---|---|---|

| Pd(0) | 335.1 | Suzuki-Miyaura coupling |

| Cu(I) | 932.4 | Ullmann reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.